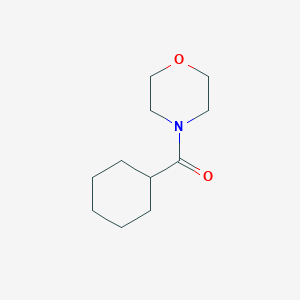

Cyclohexanecarboxylic acid, morpholide

Description

Cyclohexanecarboxylic acid, morpholide is an amide derivative of cyclohexanecarboxylic acid (CAS 98-89-5), where the carboxylic acid group (-COOH) is replaced by a morpholine-containing amide (-CON-morpholine). Cyclohexanecarboxylic acid itself is a white crystalline solid (melting point: 31–34°C) with applications in organic synthesis, particularly as an intermediate for esters, amides, and pharmaceuticals . The morpholide derivative is likely synthesized via reaction of cyclohexanecarboxylic acid chloride with morpholine, a common method for amide formation .

Properties

IUPAC Name |

cyclohexyl(morpholin-4-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO2/c13-11(10-4-2-1-3-5-10)12-6-8-14-9-7-12/h10H,1-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIRWNZIGHZQJAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)N2CCOCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrogenation of Substituted Benzoic Acids

Cyclohexanecarboxylic acid is commonly synthesized via catalytic hydrogenation of aromatic precursors such as 4-chlorobenzoic acid. In a representative procedure, 4-chlorobenzoic acid undergoes hydrogenation at 180°C under 7,500.75 Torr hydrogen pressure for 24 hours in an autoclave using a palladium-based catalyst. This method achieves 99% conversion to cyclohexanecarboxylic acid, as confirmed by -NMR analysis.

Reaction Conditions:

Nickel-Catalyzed Hydrogenation

Industrial-scale processes often employ nickel autoclaves for improved durability. For example, hydrogenation of 4-cyanobenzoic acid derivatives at 250°C for 22 hours in a nickel reactor with aqueous NaOH (50%) yields 93.9% cyclohexanecarboxylic acid. The use of nickel equipment minimizes side reactions and enhances thermal stability.

Hydrolysis of Cyclohexanecarbonitrile Derivatives

Alkaline Hydrolysis

Cyclohexanecarbonitriles are converted to carboxylic acids via hydrolysis under strongly basic conditions. In Example 19 of WO2013007712A1, l-(2-ethyl-butyl)-cyclohexanecarbonitrile reacts with aqueous NaOH (2.2 eq) at 250°C for 22 hours in a sealed nickel autoclave, yielding 93.9% l-(2-ethyl-butyl)-cyclohexanecarboxylic acid.

Optimized Parameters:

Acidic Workup and Purification

Post-hydrolysis, the reaction mixture is acidified with HCl (25%) to pH <2, and the product is extracted with heptane. GC-FID analysis of the organic layer typically shows >97% purity, with residual nitrile and amide intermediates below 1%.

Malonate Condensation and Decarboxylation

Diethyl Malonate Alkylation

A two-step synthesis involves alkylation of diethyl malonate with 1,4-dibromocyclohexane in dimethylformamide (DMF) using NaCO as a base. The resulting dialkylated malonate is saponified with LiOH in THF/HO to yield cyclohexane-1,4-dicarboxylic acid.

Key Steps:

Decarboxylation to Monoacids

Decarboxylation of the dicarboxylic acid derivative using LiCl in DMSO produces a 1:1 cis/trans mixture of cyclohexanecarboxylic acid. Isomer separation is achieved via fractional crystallization.

Halogenation and Amidation Techniques

Acid Chloride Formation

Cyclohexanecarboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl) or phosphorus pentachloride (PCl) in the presence of triethylamine. For instance, SOCl in dichloromethane at reflux for 3 hours provides near-quantitative conversion.

Reaction Conditions:

Morpholide Formation

The acyl chloride intermediate reacts with morpholine in anhydrous THF at 0–25°C. After 12 hours, the morpholide precipitates and is purified via recrystallization from ethanol/water.

Typical Procedure:

-

Add morpholine (1.1 eq) dropwise to acyl chloride in THF.

-

Stir at 25°C for 12 hours.

-

Quench with ice water, filter, and recrystallize.

Process Optimization and Industrial-Scale Synthesis

Catalyst Recycling

Nickel and palladium catalysts are recovered via filtration and reactivated for reuse, reducing costs by 30–40% in continuous processes.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanecarboxylic acid, morpholide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form cyclohexanecarboxylic acid derivatives.

Reduction: Reduction reactions can convert the morpholide group to other functional groups.

Substitution: The morpholide group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield cyclohexanecarboxylic acid derivatives, while reduction can produce cyclohexanemethanol derivatives .

Scientific Research Applications

Cyclohexanecarboxylic acid, morpholide has several applications in scientific research:

Mechanism of Action

The mechanism of action of cyclohexanecarboxylic acid, morpholide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Differences:

Reactivity and Stability :

- The parent acid is stable under recommended conditions but reacts with strong acids/alkalis . Its chloride derivative is highly reactive, facilitating nucleophilic substitutions (e.g., amide formation) .

- Morpholide, as an amide, is expected to exhibit greater hydrolytic stability compared to the acid chloride but less than the parent acid.

Functional Applications: Amides (e.g., CADB, morpholide): Used in analytical chemistry (CADB) and as intermediates in drug synthesis. Esters (e.g., ethyl 2-oxocyclohexanecarboxylate): Employed in fragrances due to volatile properties . Amino derivatives (e.g., 2-aminocyclohexanecarboxylic acid): Serve as chiral auxiliaries in asymmetric synthesis .

Toxicity Profiles: Cyclohexanecarboxylic acid and its chloride pose risks of skin/eye irritation and require PPE . Amino-substituted derivatives may introduce additional hazards (e.g., respiratory sensitization) due to functional group reactivity .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing cyclohexanecarboxylic acid morpholide derivatives in a laboratory environment?

- Methodological Answer : The synthesis typically involves coupling cyclohexanecarboxylic acid with morpholine using activating agents like carbodiimides (e.g., DCC or EDC) to form the amide bond. Reaction conditions (e.g., anhydrous solvents, temperature control) are critical to avoid side reactions such as hydrolysis. Post-synthesis purification via recrystallization or column chromatography is recommended to isolate the morpholide derivative. Stability studies indicate sensitivity to light and oxidizing agents, requiring storage in inert atmospheres .

Q. How should researchers characterize the purity and structural identity of cyclohexanecarboxylic acid morpholide?

- Methodological Answer : Use a combination of spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR to confirm the cyclohexane backbone and morpholine substituents.

- Mass Spectrometry (MS) : High-resolution MS (e.g., LC-ESI-QTOF) verifies molecular weight and fragmentation patterns, as demonstrated for related carboxylic acids .

- Infrared Spectroscopy (IR) : Identify amide C=O stretching (~1650 cm) and N-H bending bands (~1550 cm) .

Q. What safety protocols are essential for handling cyclohexanecarboxylic acid morpholide in the lab?

- Methodological Answer : Refer to safety data sheets (SDS) for guidance:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and goggles.

- Ventilation : Use fume hoods to prevent inhalation of aerosols.

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for morpholide derivatives?

- Methodological Answer : Discrepancies may arise from stereochemical variations or impurities. Strategies include:

- Chiral Chromatography : Separate enantiomers using columns with chiral stationary phases (e.g., cellulose derivatives).

- Bioassay Replication : Standardize cell lines and assay conditions (e.g., pH, temperature) to minimize variability. Cross-validate results with orthogonal methods (e.g., in vitro vs. in vivo models) .

Q. What advanced techniques are used to study the stability of cyclohexanecarboxylic acid morpholide under reactive conditions?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures and thermal stability.

- Accelerated Stability Testing : Expose the compound to elevated temperatures/humidity (e.g., 40°C/75% RH) and analyze degradation products via HPLC-MS.

- Reactivity Screening : Test compatibility with common reagents (e.g., acids, bases) to identify incompatible functional groups .

Q. How can computational modeling predict the reactivity of morpholide derivatives in catalytic systems?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electron density maps to identify nucleophilic/electrophilic sites on the morpholine ring.

- Molecular Dynamics (MD) : Simulate interactions with enzymes or catalysts to optimize reaction pathways.

- QSAR Models : Corrogate structural features (e.g., substituent position) with biological activity using datasets from analogs .

Q. What strategies mitigate byproduct formation during large-scale synthesis of morpholide derivatives?

- Methodological Answer :

- Process Optimization : Use flow chemistry to control residence time and temperature, reducing side reactions.

- In Situ Monitoring : Implement PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time feedback.

- Catalyst Screening : Test transition-metal catalysts (e.g., Pd, Ru) for selective amide bond formation .

Notes

- Avoid abbreviations; use full chemical names (e.g., "cyclohexanecarboxylic acid morpholide").

- References exclude non-compliant sources (e.g., benchchem.com ).

- Advanced questions emphasize experimental design and data reconciliation, aligning with academic research rigor.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.